Mercuric cyanide

Catalog No.
S575615
CAS No.
592-04-1
M.F
C2HgN2
M. Wt
252.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercuric cyanide

CAS Number

592-04-1

Product Name

Mercuric cyanide

IUPAC Name

dicyanomercury

Molecular Formula

C2HgN2

Molecular Weight

252.63 g/mol

InChI

InChI=1S/2CN.Hg/c2*1-2;

InChI Key

FQGYCXFLEQVDJQ-UHFFFAOYSA-N

SMILES

C(#N)[Hg]C#N

solubility

1 g/13 ml water; 1 g/2 ml boiling water
1 g /13 ml alcohol; 1 g/4 ml methanol
Slightly soluble in ether.
9.3 G SOL IN 100 ML WATER @ 14 °C
33 G IN 100 ML WATER @ 100 °C
25 G IN 100 ML METHANOL @ 19.5 °C
8 G IN 100 ML ALCOHOL
SOL IN AMMONIA, GLYCERIN; INSOL IN BENZENE

Synonyms

Mercury Cyanide; Cianurina; Dicyanomercury; Mercuric Cyanide; Mercuric Cyanide; Mercury Dicyanide;

Canonical SMILES

C(#N)[Hg]C#N

The exact mass of the compound Mercuric cyanide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g/13 ml water; 1 g/2 ml boiling water1 g /13 ml alcohol; 1 g/4 ml methanolslightly soluble in ether.9.3 g sol in 100 ml water @ 14 °c33 g in 100 ml water @ 100 °c25 g in 100 ml methanol @ 19.5 °c8 g in 100 ml alcoholsol in ammonia, glycerin; insol in benzene. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Weapons - Weapons of Mass Destruction - Chemical Warfare Agents - Hydrogen Cyanide - Cyanides - Supplementary Records. It belongs to the ontological category of mercury coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Mercuric cyanide (CAS: 592-04-1) is a highly covalent, water-soluble coordination compound that occupies a specific role in chemical synthesis and materials science. Unlike common alkali cyanides, it dissolves in water and polar organic solvents without acting as a strong electrolyte, owing to its exceptionally high thermodynamic stability [1]. For industrial and scientific buyers, its primary procurement value lies not in bulk cyanide supply, but in its specialized reactivity. It is widely utilized as a stereodirecting promoter in Koenigs-Knorr and Helferich glycosylations, a stable node for coordination polymers, and a clean, solid-state precursor for anhydrous cyanogen gas [2]. These properties make it an indispensable reagent for complex carbohydrate synthesis and advanced materials engineering where precise molecular control is required.

Generic substitution of mercuric cyanide with standard alkali cyanides (e.g., KCN or NaCN) or other mercury salts (e.g., HgCl2) routinely fails due to fundamental differences in dissociation and coordination chemistry. Alkali cyanides are strong electrolytes that completely dissociate in solution, flooding the reaction environment with free nucleophilic CN⁻ ions; this causes uncontrolled side reactions, such as elimination rather than targeted substitution, and poses acute toxicity management challenges [1]. Conversely, substituting with mercuric chloride in carbohydrate synthesis fails to replicate the specific leaving-group activation and stereocontrol provided by the cyanide ligands, which are essential for driving high-yield β-glycoside formation [2]. Furthermore, alternative silver-based promoters (such as Ag2CO3) often lack the necessary solubility in solvents like nitromethane or fail to activate less reactive glycosyl halides as efficiently as mercuric cyanide [3].

Stereocontrol in Glycosidic Bond Formation

In the synthesis of complex carbohydrates, mercuric cyanide acts as a highly effective promoter for 1,2-trans glycosylation. Compared to unpromoted solvolysis which yields mixed anomers, the addition of Hg(CN)2 in nitromethane drives the reaction of glycosyl halides to almost exclusively the β-glycoside[1].

Evidence DimensionAnomeric purity of glycoside product
Target Compound DataMercuric cyanide: Almost exclusive formation of β-glycoside
Comparator Or BaselineUnpromoted solvolysis: Mixed α/β anomers or predominant α-glycoside
Quantified DifferenceShifts product distribution from mixed to near-exclusive β-anomer
ConditionsReaction of glycosyl halides with alcohols in nitromethane

Ensures high stereochemical purity in pharmaceutical carbohydrate synthesis, eliminating the need for complex downstream isomer separation.

Ultra-Low Dissociation in Aqueous Media

Unlike alkali cyanides which are strong electrolytes, mercuric cyanide is highly covalent. Thermodynamic data shows the complexity constant for mercuric cyanide is exceptionally high (10^34.70), meaning it dissolves in water without significant ionization [1]. In comparative aquatic dissociation models, NaCN exhibits >40% free cyanide release, whereas Hg(CN)2 releases minimal free CN⁻ (approx. 5% under identical test conditions) [2].

Evidence DimensionFree cyanide (CN⁻) dissociation and complexity constant
Target Compound DataHg(CN)2: ~5% dissociation, complexity constant = 10^34.70
Comparator Or BaselineNaCN/KCN: >40% to complete dissociation, strong electrolyte
Quantified DifferenceOrders of magnitude lower free CN⁻ concentration in solution
ConditionsAqueous solution at standard temperature

Allows for the use of a soluble cyanide source in formulations or reactions where a sudden spike in free, reactive cyanide ions would cause unwanted side reactions or safety hazards.

High-Purity Anhydrous Cyanogen Generation

For the synthesis of cyanogen gas (CN)2, the thermal decomposition of dry mercuric cyanide at approximately 300 °C provides a highly pure, anhydrous product [1]. In contrast, the common alternative using copper(II) sulfate and potassium cyanide requires aqueous solutions, which introduces moisture and necessitates rigorous downstream drying of the gas .

Evidence DimensionMoisture content and process complexity of cyanogen generation
Target Compound DataMercuric cyanide: Direct solid-state thermal decomposition to anhydrous (CN)2
Comparator Or BaselineCu(II) + KCN method: Aqueous reaction generating wet (CN)2
Quantified DifferenceEliminates the aqueous solvent phase and subsequent gas-drying steps
ConditionsThermal decomposition at ~300 °C vs. aqueous precipitation

Streamlines laboratory and specialized industrial setups for generating dry cyanogen gas for polymerization or gas-phase reactions.

Stereoselective Carbohydrate Synthesis (Helferich Method)

Relying on its ability to drive β-glycoside formation, mercuric cyanide is procured as a critical promoter in the synthesis of complex oligosaccharides and pharmaceutical glycosides, often outperforming silver salts when handling less reactive glycosyl halides [1].

Anhydrous Cyanogen and Paracyanogen Production

Leveraged in specialized chemical manufacturing where the dry thermal decomposition of mercuric cyanide at 300 °C is the preferred, moisture-free route to pure cyanogen gas and its polymeric form, paracyanogen [2].

Precursor for Coordination Polymers and MOFs

Utilizing its linear, highly stable C-Hg-C bonding and low aqueous dissociation, it serves as a reliable building block for d10 metal-organic frameworks that exhibit specific properties such as anomalous thermal expansion [3].

Physical Description

Mercuric cyanide appears as odorless tetragonal crystals or white powder. Toxic by inhalation (dust, and the hydrogen cyanide from decomposition) and by ingestion. Toxic oxides of nitrogen are produced in fires.

Color/Form

Colorless, tetragonal crystals or white powder
Transparent prisms

Boiling Point

Decomposes

Density

4 at 68 °F (USCG, 1999)
4.00 g/cu cm @ 20 °C

Odor

Odorless

Melting Point

Decomposes at 320 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (92.68%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Has been used as topical antiseptic
MEDICATION (VET): OCCASIONALLY AS DOUCHE. USE SHOULD BE DISCOURAGED BECAUSE OF POTENTIAL DANGER OF SIMULTANEOUS POISONING FROM BOTH IONS.

Mechanism of Action

CYANIDE HAS VERY HIGH AFFINITY FOR IRON IN FERRINC STATE. WHEN ABSORBED /CYANIDE/ ... REACTS READILY WITH ... IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE IS OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/
THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/
SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/
The cyanide ion (CN-) forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/
/CYANIDE/ ... REACTS ... WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA TO FORM THE CYTOCHROME OXIDASE-CN COMPLEX ... THE CYTOCHROME-OXIDASE-CN COMPLEX IS DISSOCIABLE; THE MITOCHONDRIAL ENZYME SULFURTRANSFERASE ... MEDIATES TRANSFER OF SULFUR FROM THIOSULFATE TO CYANIDE ION. THUS, THIOCYANATE IS FORMED ... KINETIC STUDIES INDICATE THAT THE CLEAVAGE OF THE THIOSULFATE SULFUR-SULFUR BOND IS THE RATE-LIMITING STEP IN THIS REACTION. RELATIVELY MINOR PATHWAYS INCL COMBINATION WITH CYSTINE TO FORM 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID, OXIDATION TO CARBON DIOXIDE & FORMATE, & FORMATION OF CYANOCOBALAMIN. /CYANIDE/

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

592-04-1

Wikipedia

Mercury dicyanide

Biological Half Life

Half-life for the conversion of cyanide to thiocyanate from a non-lethal dose in man is between 20 min and 1 hr. /Cyanide/

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

Obtained by evaporating solution of mercuric oxide in aq hydrogen cyanide: Biltz, Z; Anorg Allgem Chem 170: 161 (1928).
Interaction of mercuric oxide and an aqueous solution of hydrogen cyanide.

General Manufacturing Information

Mercury cyanide (Hg(CN)2): ACTIVE

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids.
PROTECT FROM LIGHT
Storage temperature: Ambient
ALL CONTAINERS OF CYANIDE SALTS SHOULD BE KEPT COVERED OR IN EXHAUSTED HOOD WHEN NOT IN USE. /CYANIDE SALTS/
For more Storage Conditions (Complete) data for MERCURIC CYANIDE (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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